

# Whitepaper: The Significance of PHGDH Overexpression in Triple-Negative Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals. Content Type: An indepth technical guide.

# **Executive Summary**

Triple-Negative Breast Cancer (TNBC) represents an aggressive subtype with limited therapeutic options. A growing body of evidence points to metabolic reprogramming as a key hallmark of TNBC, enabling rapid proliferation and adaptation to the tumor microenvironment. Central to this metabolic rewiring is the de novo serine synthesis pathway (SSP), and its rate-limiting enzyme, D-3-phosphoglycerate dehydrogenase (PHGDH). PHGDH is frequently overexpressed in TNBC, a phenomenon linked to poor patient prognosis.[1][2] This overexpression diverts glycolytic intermediates towards the synthesis of serine and its downstream metabolites, which are crucial for nucleotide production, redox homeostasis, and macromolecular synthesis.[3][4] PHGDH not only fuels cancer cell proliferation but also plays non-canonical roles in regulating gene expression and mitochondrial function.[5] Its pivotal role in TNBC biology has positioned PHGDH as a promising therapeutic target. This guide provides a comprehensive overview of the role of PHGDH in TNBC, summarizes key quantitative data, details relevant experimental protocols, and illustrates the core signaling pathways.

#### **PHGDH in Cancer Metabolism**

PHGDH is the first and rate-limiting enzyme in the SSP, catalyzing the NAD+-dependent oxidation of the glycolytic intermediate 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate (3-PHP). This is followed by two subsequent reactions catalyzed by



phosphoserine aminotransferase 1 (PSAT1) and phosphoserine phosphatase (PSPH) to produce L-serine. Upregulation of PHGDH is a feature of many cancers, including TNBC, melanoma, and non-small cell lung cancer.

The serine produced via this pathway is a central node in cancer cell metabolism, contributing to:

- Nucleotide Synthesis: Serine is a primary source of one-carbon units for the folate cycle,
   which are essential for the synthesis of purines and thymidylate.
- Redox Homeostasis: Serine metabolism contributes to the production of NADPH and glutathione (GSH), which are critical for mitigating oxidative stress.
- Amino Acid and Lipid Synthesis: Serine is a precursor for glycine and cysteine, and is incorporated into proteins and lipids like sphingolipids.
- TCA Cycle Anaplerosis: Increased flux through the SSP can contribute to the influx of glutamate into the tricarboxylic acid (TCA) cycle.

# PHGDH Overexpression and Clinical Significance in TNBC

Multiple studies have demonstrated that PHGDH is significantly overexpressed in TNBC compared to other breast cancer subtypes and normal breast tissue. This high expression is often associated with the basal-like molecular subtype of TNBC.

#### **Data on PHGDH Expression and Patient Survival**

The clinical implications of PHGDH overexpression have been a subject of intense investigation, with several studies linking high expression levels to poorer outcomes. However, some reports present conflicting findings, particularly regarding metastasis, suggesting a complex role for PHGDH that may be context-dependent.

Table 1: PHGDH Expression in Breast Cancer Subtypes



| Breast Cancer Subtype  | Finding                                                                                                   | Reference |
|------------------------|-----------------------------------------------------------------------------------------------------------|-----------|
| Triple-Negative (TNBC) | Highest mRNA and protein expression levels compared to other subtypes.                                    |           |
| TNBC (Basal-like)      | Tumoral PHGDH expression is significantly increased in basal marker-positive (CK5/6+ and/or EGFR+) TNBCs. |           |
| ER-Negative            | PHGDH protein levels are elevated in approximately 70% of estrogen receptor (ER)-negative breast cancers. |           |

| Apocrine Carcinomas (TNBC subtype) | Generally low to no expression of PHGDH, suggesting deregulation is not solely linked to ER status. | |

Table 2: Correlation of PHGDH Expression with Patient Survival in Breast Cancer



| Patient Cohort              | Finding                                                                    | Hazard Ratio<br>(HR) | p-value | Reference |
|-----------------------------|----------------------------------------------------------------------------|----------------------|---------|-----------|
| Breast Cancer<br>(General)  | High PHGDH expression associated with reduced overall survival.            | -                    | < 0.001 |           |
| Breast Cancer<br>(METABRIC) | High PHGDH expression linked to reduced overall and disease-free survival. | -                    | -       |           |
| Non-TNBC<br>Patients        | High PHGDH expression correlated with reduced survival rates.              | -                    | -       |           |
| TNBC Patients               | Lack of tumoral PHGDH expression predictive of shorter overall survival.   | 3.053                | 0.050   |           |

 $| \ \mathsf{TNBC} \ \mathsf{Patients} \ | \ \mathsf{High} \ \mathsf{PHGDH} \ \mathsf{expression} \ \mathsf{showed} \ \mathsf{diametrically} \ \mathsf{opposite} \ \mathsf{survival} \ \mathsf{results} \\ \mathsf{compared} \ \mathsf{to} \ \mathsf{non-TNBC}. \ | \ \mathsf{-} \ \mathsf{-}$ 

Note: The conflicting data on TNBC patient survival highlights the complexity of PHGDH's role and may reflect differences in patient cohorts, methodologies, or the specific tumor microenvironment.

# **Signaling and Regulatory Pathways**



The expression and activity of PHGDH are tightly regulated by a network of oncogenic signaling pathways and transcription factors, which are often dysregulated in TNBC.

### **Upstream Regulation of PHGDH**

Several key cancer-associated transcription factors drive PHGDH expression:

- NRF2 and ATF4: The transcription factor NRF2, a master regulator of the antioxidant response, can induce the expression of PHGDH, PSAT1, and SHMT2 via Activating Transcription Factor 4 (ATF4). This links oxidative stress responses directly to the metabolic pathway that generates antioxidants like glutathione.
- MYC: The oncogene MYC can upregulate PHGDH expression.
- Hypoxia (HIF-1/2): Under hypoxic conditions, common in solid tumors, Hypoxia-Inducible Factors (HIF-1 and HIF-2) can induce the expression of SSP enzymes, including PHGDH.

#### **Downstream Effects of PHGDH Activity**

Beyond providing serine, PHGDH activity has broader impacts on cellular signaling:

- mTORC1 Signaling: The serine synthesis pathway is interconnected with the mTORC1 signaling pathway, a central regulator of cell growth and proliferation. Serine production can support mTORC1 activity, creating a feedback loop that promotes tumor growth.
- Redox Balance and Chemoresistance: By fueling glutathione synthesis, PHGDH overexpression helps cancer cells combat the high levels of reactive oxygen species (ROS) induced by rapid proliferation and chemotherapy, thereby contributing to drug resistance.
- Non-Canonical Functions: Emerging evidence shows PHGDH can translocate to different
  cellular compartments, such as the mitochondria and nucleus, where it performs functions
  independent of its catalytic activity. For instance, in the mitochondria, it can promote
  mitochondrial translation and respiration. In the nucleus, it has been found to regulate
  macrophage polarization, suggesting a role in modulating the tumor immune
  microenvironment.





Click to download full resolution via product page

## **PHGDH** as a Therapeutic Target

The dependence of TNBC cells on the SSP makes PHGDH an attractive therapeutic target. Inhibition of PHGDH has been shown to selectively decrease the proliferation of PHGDH-dependent cancer cells.

#### **Preclinical Evidence for PHGDH Inhibition**

Pharmacological inhibitors of PHGDH have demonstrated anti-tumor activity in preclinical models. These inhibitors effectively reduce the flux of glucose-derived carbons into serine, leading to decreased cell proliferation and, in some cases, apoptosis. The efficacy of these inhibitors is often enhanced in nutrient-limited conditions, mimicking the tumor microenvironment.

Table 3: Effects of PHGDH Inhibition on TNBC and Other Cancer Cell Lines



| Cell Line Type           | Inhibitor     | Effect                           | Quantitative<br>Result                                                      | Reference |
|--------------------------|---------------|----------------------------------|-----------------------------------------------------------------------------|-----------|
| TNBC Brain<br>Metastasis | PH-719 (1 μM) | Decreased<br>Serine<br>Synthesis | ~60-70% reduction in fractional labeling of m+3 serine from U-13C- glucose. |           |
| TNBC Brain<br>Metastasis | PH-719 (1 μM) | Decreased<br>Proliferation       | ~50% reduction in cell proliferation after 5 days.                          |           |
| Bladder Cancer           | NCT-502       | Inhibited<br>Proliferation       | IC50 values<br>determined for<br>various cell lines.                        |           |
| Various Cancer<br>Lines  | CBR-5884      | Decreased<br>Proliferation       | Significant reduction in cell proliferation in a dose-dependent manner.     |           |

| Various Cancer Lines | CBR-5884 | Increased Apoptosis | Significant increase in early and late apoptotic cells. | |

Table 4: In Vivo Effects of PHGDH Inhibition in Xenograft Models

| Cancer Type    | Model                     | Inhibitor | Effect on<br>Tumor Growth                    | Reference |
|----------------|---------------------------|-----------|----------------------------------------------|-----------|
| Bladder Cancer | Subcutaneous<br>Xenograft | NCT-502   | Significantly inhibited tumor proliferation. |           |



| Colon Cancer (HCT116) | Subcutaneous Xenograft | PH-755 | Significantly reduced tumor size. | |

Note: While specific in vivo data for TNBC models was not detailed in the provided search results, the data from other cancer types strongly supports the potential for PHGDH inhibitors to control tumor growth.

# **Experimental Protocols and Workflows**

Studying the role of PHGDH in TNBC requires a range of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.





Click to download full resolution via product page

# Protocol: Immunohistochemistry (IHC) for PHGDH



This protocol is for staining PHGDH in formalin-fixed, paraffin-embedded (FFPE) TNBC tissue sections.

- · Deparaffinization and Rehydration:
  - Immerse slides in xylene, 2 times for 10 minutes each.
  - Transfer slides through a graded alcohol series: 100% ethanol (2x, 2 min), 95% ethanol (2x, 2 min), 80% ethanol (1x, 2 min).
  - Rinse in deionized water for 5 minutes.
- Antigen Retrieval:
  - Place slides in a container with 10 mM sodium citrate buffer (pH 6.0).
  - Heat at 95-100°C for 10-20 minutes.
  - Allow slides to cool at room temperature for 20 minutes.
  - Rinse slides with Phosphate-Buffered Saline (PBS) 2 times for 5 minutes each.
- · Blocking:
  - Block endogenous peroxidase activity by incubating slides in 3% hydrogen peroxide
     (H2O2) for 10-15 minutes at room temperature.
  - Wash slides 3 times in PBS.
  - Incubate slides in a blocking buffer (e.g., 10% normal serum from the secondary antibody host species in TBS) for 1 hour at 37°C in a humidified chamber.
- · Primary Antibody Incubation:
  - Dilute the primary anti-PHGDH antibody in blocking buffer to its optimal concentration.
  - Apply the diluted antibody to the tissue sections and incubate overnight at 4°C in a humidified chamber.



#### Detection:

- Rinse slides three times in PBS for 5 minutes each.
- Apply a biotinylated secondary antibody and incubate for 30 minutes at room temperature.
- Wash slides with PBS (2x, 5 min).
- Apply Streptavidin-HRP conjugates and incubate for 30 minutes.
- Wash slides with PBS (2x, 5 min).
- Apply DAB substrate solution and monitor color development (typically < 5 minutes).</li>
- Stop the reaction by immersing slides in water.
- · Counterstaining and Mounting:
  - Counterstain with Hematoxylin for 1-2 minutes to visualize nuclei.
  - Rinse thoroughly in running tap water.
  - Dehydrate slides through a graded alcohol series and clear in xylene.
  - Coverslip using a permanent mounting medium.

## **Protocol: Western Blotting for PHGDH Quantification**

- Protein Extraction: Lyse TNBC cells or homogenized tumor tissue in RIPA buffer with protease and phosphatase inhibitors.
- Protein Quantification: Determine protein concentration using a BCA assay.
- SDS-PAGE: Load 20-40 µg of protein per lane onto a polyacrylamide gel. Run the gel to separate proteins by size.
- Protein Transfer: Transfer separated proteins from the gel to a PVDF or nitrocellulose membrane.



- Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Antibody Incubation: Incubate the membrane with a primary antibody against PHGDH (and a loading control like β-actin) overnight at 4°C.
- Washing and Secondary Antibody: Wash the membrane 3 times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane 3 times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager.

### **Protocol: Metabolomics for Serine Synthesis Flux**

This protocol outlines <sup>13</sup>C-glucose tracing to measure de novo serine synthesis.

- Cell Culture: Culture TNBC cells in glucose-free DMEM.
- Labeling: Supplement the medium with [U-13C]-glucose and culture for 6-24 hours.
- Metabolite Extraction: Aspirate media, wash cells with ice-cold saline, and quench metabolism with ice-cold 80% methanol. Scrape cells and collect the extract.
- Sample Preparation: Centrifuge the extract to pellet debris. Dry the supernatant (containing metabolites) under nitrogen gas.
- Derivatization: Derivatize the dried metabolites to make them volatile for gas chromatography (GC).
- GC-MS Analysis: Analyze the samples using Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify metabolites.
- Data Analysis: Determine the fractional abundance of labeled serine (m+3) and glycine (m+2) to quantify the flux through the serine synthesis pathway.

#### **Protocol: TNBC Orthotopic Xenograft Model**



- Cell Preparation: Harvest logarithmically growing MDA-MB-231 cells. Resuspend 2-5 million cells in 100 μL of a 1:1 mixture of sterile PBS and Matrigel.
- Animal Model: Use female immunodeficient mice (e.g., NOD/SCID or BALB/c nude mice, 6-8 weeks old).
- Implantation: Anesthetize the mouse. Make a small incision to expose the number two or four mammary fat pad. Inject the cell suspension orthotopically into the fat pad.
- Tumor Monitoring: Close the incision with a wound clip or suture. Monitor mice for tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
- Therapeutic Study: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment (PHGDH inhibitor) and vehicle control groups.
- Endpoint: Continue treatment for the specified duration or until tumors reach the predetermined endpoint. Harvest tumors for ex vivo analysis (IHC, Western Blot, etc.).

## **Conclusion and Future Directions**

PHGDH is undeniably a significant player in the pathobiology of triple-negative breast cancer. Its overexpression drives metabolic reprogramming that fuels the high proliferative demands of TNBC cells and contributes to a phenotype associated with poor clinical outcomes. The intricate network of upstream regulators and downstream effector pathways underscores its central role in TNBC.

While PHGDH inhibitors show significant promise in preclinical models, several questions remain. The conflicting data regarding its role in metastasis and patient survival warrant further investigation to define its context-specific functions. Future research should focus on:

- Developing more potent and specific PHGDH inhibitors for clinical use.
- Identifying biomarkers to stratify patients most likely to respond to PHGDH-targeted therapies.



- Exploring combination therapies, such as pairing PHGDH inhibitors with chemotherapy or inhibitors of parallel metabolic pathways, to overcome potential resistance mechanisms.
- Further elucidating the non-canonical roles of PHGDH in TNBC, particularly its impact on the tumor microenvironment and immune response.

Targeting the metabolic vulnerabilities of TNBC through enzymes like PHGDH represents a hopeful strategy to address the significant unmet clinical need in this aggressive disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medrxiv.org [medrxiv.org]
- 2. medrxiv.org [medrxiv.org]
- 3. The Role of D-3-Phosphoglycerate Dehydrogenase in Cancer [ijbs.com]
- 4. PHGDH as a mechanism for resistance in metabolically-driven cancers PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- To cite this document: BenchChem. [Whitepaper: The Significance of PHGDH
   Overexpression in Triple-Negative Breast Cancer]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b15136250#the-significance-of-phgdh-overexpression-in-triple-negative-breast-cancer]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com